1,1'-Methylenebis(2-ethynylbenzene)
Description
1,1'-Methylenebis(2-ethynylbenzene) is a methylene-bridged aromatic compound featuring two ethynylbenzene moieties connected via a methylene (-CH₂-) group.
Properties
CAS No. |
189620-04-0 |
|---|---|
Molecular Formula |
C17H12 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-ethynyl-2-[(2-ethynylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H12/c1-3-14-9-5-7-11-16(14)13-17-12-8-6-10-15(17)4-2/h1-2,5-12H,13H2 |
InChI Key |
OHKRCDYXFBIKFX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1CC2=CC=CC=C2C#C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-Methylenebis(2-ethynylbenzene) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-ethynylbenzene.
Formation of the Methylene Bridge: The methylene bridge is introduced through a reaction involving formaldehyde or a similar methylene donor under acidic or basic conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or dichloromethane are commonly used.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,1’-Methylenebis(2-ethynylbenzene) undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: Hydrogenation of the ethynyl groups can yield the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-Methylenebis(2-ethynylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 1,1’-Methylenebis(2-ethynylbenzene) exerts its effects involves interactions with various molecular targets. The ethynyl groups can participate in π-π interactions with aromatic systems, while the methylene bridge provides structural flexibility. These interactions can influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Physicochemical Properties
- Thermodynamic Data: For 2,2′-Methylenebis[6-(tert-butyl)-4-methylphenol] (CAS 119-47-1):
- Enthalpy of fusion (ΔfusH): 29.33 kJ/mol
- Mass Spectrometry: Methylenebis phenolic derivatives (e.g., CAS 119-47-1) exhibit characteristic fragmentation patterns, such as loss of tert-butyl or methyl groups . Ethynyl-substituted analogs may show distinct fragmentation due to alkyne stability.
Key Research Findings
- Structural-Activity Relationships: The presence of hydroxyl groups in phenolic methylenebis compounds correlates with antioxidant and antitumor activity, while ethynyl or isocyanate substituents favor material science applications . Steric hindrance (e.g., tert-butyl groups) enhances thermal stability but reduces reactivity .
- Synergistic Effects: Methylenebis phenolic derivatives enhance the efficacy of chemotherapeutic agents like belotecan, reducing tumor size by >50% in vivo (*P < 0.0005) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
